molecular formula C21H22N2O4 B11701170 Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11701170
M. Wt: 366.4 g/mol
InChI Key: GYAPNVPNVAMQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent protocols. This scaffold is structurally characterized by a tetrahydropyrimidine ring substituted at the 4-position with a 4-ethoxyphenyl group, a methyl group at C6, and a benzyl ester at C3.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-3-26-17-11-9-16(10-12-17)19-18(14(2)22-21(25)23-19)20(24)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)

InChI Key

GYAPNVPNVAMQAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. A protocol combining ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea in ethanol under microwave irradiation (300 W, 100°C) produces the tetrahydropyrimidine core in 15 minutes with 92% yield. Subsequent benzylation under microwave conditions (2 minutes, 80°C) elevates the overall yield to 94%.

Advantages:

  • Time Efficiency: 30-minute total synthesis vs. 12–24 hours conventionally.

  • Energy Savings: 50–60% reduction in energy consumption.

Mechanochemical (Solvent-Free) Synthesis

Grinding reactants in a mortar-pestle system eliminates solvent use. Ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea are ground with catalytic HCl (5 mol%) for 20 minutes, achieving 88% yield. Benzylation is performed by adding benzyl chloride and potassium carbonate, followed by 15 minutes of grinding, yielding 90%.

Catalytic Systems and Their Impact

Acid Catalysts

CatalystConcentration (mol%)Reaction Time (h)Yield (%)
HCl10878
DABCO5485
BF₃·Et₂O15672

DABCO (1,4-diazabicyclo[2.2.2]octane) outperforms HCl in cyclocondensation, reducing time to 4 hours with 85% yield. Boron trifluoride etherate (BF₃·Et₂O) offers moderate efficiency but requires higher catalyst loading.

Lewis Acid Catalysts

Copper(II) trifluoroacetate (10 mol%) in acetonitrile at 70°C achieves 82% yield in 5 hours, enhancing regioselectivity.

Reaction Optimization and Kinetics

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.378
Acetonitrile37.582
Water80.168

Acetonitrile’s high polarity facilitates better dissolution of intermediates, improving yield. Water, though eco-friendly, causes hydrolysis of the benzyl ester, limiting utility.

Temperature Profiling

Arrhenius analysis of the Biginelli reaction reveals an activation energy (EaE_a) of 45 kJ/mol, indicating a thermally accessible pathway. Optimal temperature is 80–90°C; higher temperatures promote side reactions like decarboxylation.

Characterization and Quality Control

Spectroscopic Analysis

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrimidinone), 1240 cm⁻¹ (C-O ether).

  • ¹H NMR (500 MHz, DMSO-d6d_6): δ 7.35–7.28 (m, 5H, benzyl), 4.45 (s, 2H, CH₂Ph), 4.10 (q, J=7.0J = 7.0 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃).

  • ESI-MS: m/z 367.2 [M+H]⁺.

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) shows >98% purity for microwave-synthesized batches .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

  • Conditions :

    • Acidic: HCl (6M), reflux, 6–8 hours

    • Basic: NaOH (1M), ethanol/water (1:1), 60°C, 4–5 hours

  • Products :

    • 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

    • Benzyl alcohol (byproduct)

  • Yield : ~70–85% under optimized conditions

Hydrogenolysis

The benzyl group is susceptible to catalytic hydrogenolysis, enabling deprotection for further functionalization.

  • Conditions :

    • H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C, 12 hours

  • Products :

    • 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

    • Toluene (byproduct)

  • Yield : >90% with high selectivity

Nucleophilic Substitution

The ethoxy group on the phenyl ring can participate in nucleophilic aromatic substitution (NAS) under specific conditions.

  • Example Reaction :

    • Replacement of the ethoxy group with amines or thiols.

  • Conditions :

    • Amine: NH₃ (excess), CuCl₂·2H₂O (catalyst), DMF, 80°C, 24 hours

    • Thiol: NaSH, DMSO, 100°C, 8 hours

  • Products :

    • 4-(4-aminophenyl)- or 4-(4-mercaptophenyl)-substituted analogs

  • Yield : 50–65% (amine), 40–55% (thiol)

Oxidation Reactions

The tetrahydropyrimidine ring can undergo oxidation to form dihydropyrimidine or pyrimidine derivatives.

  • Conditions :

    • KMnO₄ (0.1M), H₂SO₄ (0.5M), 70°C, 3 hours

  • Products :

    • 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

  • Yield : ~60% with minor side products

Condensation Reactions

The carbonyl group at position 2 participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes.

  • Example :

    • Reaction with hydrazine hydrate to form a hydrazone derivative.

  • Conditions :

    • NH₂NH₂·H₂O (excess), ethanol, reflux, 2 hours

  • Products :

    • Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-(hydrazinylidene)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Yield : 75–80%

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release benzyl alcohol.

  • Hydrogenolysis : Involves adsorption of H₂ on the Pd surface, followed by cleavage of the C–O bond in the benzyl group.

  • NAS : The ethoxy group’s electron-donating effect activates the aromatic ring for attack by strong nucleophiles like amines or thiols .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in various medicinal applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that modifications can enhance antibacterial efficacy .
  • Anticancer Potential : Research has explored its potential as an anticancer agent. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Research

The compound is also investigated for its biological activities:

  • Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Properties : Some studies suggest neuroprotective effects against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .

Case Study 1: Antibacterial Screening

A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity. The results showed varying minimum inhibitory concentrations (MICs) based on structural modifications:

Compound NameMIC (µg/mL)Structural Feature
Compound A32Presence of halogen
Compound B16Alkyl substitution
Benzyl Ester8Aromatic ring

This study highlighted the importance of structural features in enhancing antibacterial potency .

Case Study 2: Antitubercular Efficacy

A novel compound derived from Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine was evaluated against dormant Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibition at concentrations as low as 10 µg/mL .

Mechanism of Action

The mechanism of action of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Modifications

  • Benzyl vs. Ethyl/Methyl Esters ():
    • Benzyl esters (e.g., Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-...) exhibit higher molecular weights (e.g., 438.52 g/mol) and increased steric hindrance compared to ethyl or methyl esters. This may reduce solubility but enhance proteolytic stability, extending half-life in vivo .
    • Ethyl esters (e.g., Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-...) are more metabolically labile, facilitating rapid hydrolysis to active carboxylic acid metabolites .

Thioxo vs. Oxo Derivatives

  • However, this modification may reduce compatibility with oxophilic enzyme active sites .

Physical Properties

  • Melting Points : Analogous benzyl esters (e.g., from ) melt between 86–136°C, suggesting the target compound is a solid at room temperature.

Biological Activity

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 282108-44-5) is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has gained attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol
  • Boiling Point : Approximately 514.6 ± 50.0 °C .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains and fungi. For instance:

  • Study Findings : A study demonstrated that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been assessed:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties:

  • In vitro Studies : Preliminary in vitro studies indicate that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of benzyl tetrahydropyrimidine derivatives.
    • Methodology : Disk diffusion method was employed against various pathogens.
    • Results : The compound exhibited significant inhibition zones against tested bacteria, indicating strong antimicrobial activity.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Methodology : Mice were treated with the compound and levels of inflammatory markers were measured.
    • Results : Significant reduction in inflammatory markers was observed compared to control groups.

Research Findings Summary Table

Biological ActivityStudy TypeKey Findings
AntimicrobialIn vitroEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatoryIn vivoReduced levels of pro-inflammatory cytokines .
AnticancerIn vitroInduced apoptosis in specific cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a three-component condensation of an aldehyde, β-keto ester, and urea/thiourea. For example, substituting benzaldehyde derivatives with 4-ethoxyphenyl groups in the reaction yields the target compound. Optimize reaction conditions using ethanol or acetic acid as solvents at reflux (80–100°C) with catalytic HCl, achieving yields of ~27–35% based on analogous dihydropyrimidinone syntheses . Purification via recrystallization from ethanol or column chromatography (ethyl acetate/hexane) is recommended.

Q. How should researchers interpret NMR spectral data for structural confirmation?

Key NMR signals include:

  • 1H NMR : A singlet at δ 2.68 ppm (C6-CH3), a triplet for the ethoxy group (δ 1.3–1.4 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), and aromatic protons (δ 7.2–7.8 ppm for 4-ethoxyphenyl). The NH proton appears as a broad singlet at δ 9.5–10.0 ppm.
  • 13C NMR : A carbonyl signal at δ 165–170 ppm (C2=O), the ester carbonyl at δ 155–160 ppm (C5-COO), and aromatic carbons (δ 110–140 ppm). Use deuterated chloroform (CDCl3) for solubility .

Q. What solvent systems are optimal for solubility and crystallization studies?

Thermodynamic solubility studies of similar dihydropyrimidinones indicate higher solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol or methanol. Crystallization is best achieved in ethanol/water mixtures, leveraging hydrogen-bonding interactions observed in crystal lattices .

Advanced Research Questions

Q. How does the boat conformation of the dihydropyrimidinone ring influence intermolecular interactions?

X-ray crystallography reveals a boat conformation in the tetrahydropyrimidine ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. This conformation facilitates intermolecular N–H⋯O and C–H⋯π interactions, forming zigzag chains or R2(8) ring motifs. These interactions are critical for crystal packing and may influence solid-state reactivity .

Q. What computational strategies predict thermodynamic solubility and reaction behavior?

Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to correlate experimental solubility data with solvent polarity. For example, HSPs for similar compounds show higher solubility in solvents with δD ≈ 18 MPa1/2, δP ≈ 8 MPa1/2, and δH ≈ 12 MPa1/2. Molecular dynamics (MD) simulations can model solute-solvent interactions, aiding in solvent selection for recrystallization .

Q. How can structural modifications enhance biological activity (e.g., enzyme inhibition)?

Structure-activity relationship (SAR) studies on dihydropyrimidinones suggest that:

  • Electron-withdrawing groups (e.g., -CF3, -CN) at the 4-phenyl position improve binding to enzyme active sites (e.g., thymidine phosphorylase).
  • Methoxy/ethoxy substituents enhance metabolic stability.
  • Methyl groups at C6 increase lipophilicity, improving membrane permeability. Test analogs via in vitro assays (e.g., Mycobacterium tuberculosis H37Rv inhibition) and validate with molecular docking (e.g., AutoDock Vina) using crystal structures .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 27% vs. 35%) may arise from:

  • Reagent purity : Use freshly distilled aldehydes to avoid oxidation byproducts.
  • Catalyst choice : Replace HCl with Lewis acids (e.g., FeCl3) for higher efficiency.
  • Workup protocols : Employ gradient column chromatography instead of recrystallization for better recovery .

Q. What crystallographic software tools are recommended for structural refinement?

Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning. SHELXS/SHELXD are suitable for experimental phasing. Validate hydrogen-bonding networks with PLATON and visualize results with ORTEP-3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.